Cas no 1017130-57-2 (4-(4-bromophenyl)butan-2-amine)

4-(4-bromophenyl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(4-bromophenyl)butan-2-amine
- 1-(4-bromophenyl)propane-2-amine
- AC1Q2BB5
- AG-B-99105
- CTK6A7447
- EN300-52992
- DA-22581
- AKOS009391927
- SB77256
- 1017130-57-2
- Z235361851
- MFCD09891072
- SCHEMBL10187975
- AS-42486
-
- MDL: MFCD09891072
- Inchi: InChI=1S/C10H14BrN/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8H,2-3,12H2,1H3
- InChI Key: CVIOYLYCNCWKGX-UHFFFAOYSA-N
- SMILES: CC(CCC1=CC=C(C=C1)Br)N
Computed Properties
- Exact Mass: 227.03096g/mol
- Monoisotopic Mass: 227.03096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
- XLogP3: 2.7
4-(4-bromophenyl)butan-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(4-bromophenyl)butan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B802940-25mg |
4-(4-Bromophenyl)butan-2-amine |
1017130-57-2 | 25mg |
$ 50.00 | 2022-06-06 | ||
abcr | AB480870-2,5 g |
4-(4-Bromophenyl)butan-2-amine; . |
1017130-57-2 | 2,5 g |
€908.50 | 2022-03-01 | ||
Alichem | A019125288-5g |
4-(4-Bromophenyl)butan-2-amine |
1017130-57-2 | 95% | 5g |
$1165.23 | 2023-09-04 | |
abcr | AB480870-250 mg |
4-(4-Bromophenyl)butan-2-amine; . |
1017130-57-2 | 250MG |
€226.00 | 2022-03-01 | ||
eNovation Chemicals LLC | Y1242315-250mg |
4-(4-bromophenyl)butan-2-amine |
1017130-57-2 | 95% | 250mg |
$600 | 2024-06-06 | |
Enamine | EN300-52992-1.0g |
4-(4-bromophenyl)butan-2-amine |
1017130-57-2 | 95.0% | 1.0g |
$402.0 | 2025-02-20 | |
Enamine | EN300-52992-5.0g |
4-(4-bromophenyl)butan-2-amine |
1017130-57-2 | 95.0% | 5.0g |
$1636.0 | 2025-02-20 | |
Enamine | EN300-52992-10.0g |
4-(4-bromophenyl)butan-2-amine |
1017130-57-2 | 95.0% | 10.0g |
$3184.0 | 2025-02-20 | |
eNovation Chemicals LLC | Y1242315-1g |
4-(4-bromophenyl)butan-2-amine |
1017130-57-2 | 95% | 1g |
$1125 | 2024-06-06 | |
A2B Chem LLC | AI05339-500mg |
4-(4-Bromophenyl)butan-2-amine |
1017130-57-2 | 95% | 500mg |
$366.00 | 2024-04-20 |
4-(4-bromophenyl)butan-2-amine Related Literature
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Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
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Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
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3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
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4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
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Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
Additional information on 4-(4-bromophenyl)butan-2-amine
Chemical Profile of 4-(4-bromophenyl)butan-2-amine (CAS No. 1017130-57-2)
4-(4-bromophenyl)butan-2-amine, identified by its Chemical Abstracts Service (CAS) number 1017130-57-2, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a butan-2-amine side chain attached to a 4-bromophenyl group, has garnered attention due to its structural versatility and potential applications in drug discovery and synthetic chemistry.
The structural motif of 4-(4-bromophenyl)butan-2-amine positions it as a valuable intermediate in the synthesis of more complex molecules. The presence of both an amine group and a brominated aromatic ring offers multiple reaction sites for functionalization, making it a versatile building block in medicinal chemistry. Its utility extends to the development of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders, inflammatory diseases, and metabolic conditions.
In recent years, there has been growing interest in exploring the pharmacological potential of arylalkylamine derivatives. The bromine substituent on the phenyl ring enhances electrophilicity, facilitating nucleophilic substitution reactions that can be harnessed to create diverse pharmacophores. This characteristic has made 4-(4-bromophenyl)butan-2-amine a focal point in academic and industrial research.
One of the most compelling aspects of 4-(4-bromophenyl)butan-2-amine is its role in the synthesis of small-molecule inhibitors targeting enzyme-driven pathways. For instance, researchers have leveraged its structural framework to develop compounds that modulate the activity of monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibitors of MAO have shown promise in treating neurodegenerative diseases like Parkinson's and Alzheimer's.
Moreover, the amine functionality in 4-(4-bromophenyl)butan-2-amine allows for further derivatization into amides, ureas, or sulfonamides—structures that are prevalent in many bioactive molecules. These modifications can fine-tune physicochemical properties such as solubility, permeability, and metabolic stability, which are essential for drug efficacy and safety.
Recent advances in computational chemistry have further highlighted the importance of 4-(4-bromophenyl)butan-2-amine as a scaffold for virtual screening campaigns. High-throughput docking studies have identified novel analogs with enhanced binding affinity to therapeutic targets. Such computational approaches not only accelerate the discovery process but also provide insights into structure-activity relationships (SARs), guiding experimental design.
The bromine atom on the phenyl ring also serves as a handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations enable the introduction of aryl groups with diverse substituents, expanding the chemical space available for drug development. For example, palladium-catalyzed coupling with halogenated pyridines or heterocycles has yielded promising leads for antiviral and anticancer therapies.
In industrial settings, 4-(4-bromophenyl)butan-2-amine is synthesized through multi-step organic reactions that often begin with readily available precursors like 4-bromoiodobenzene or 1-bromobutane. Optimized synthetic routes focus on maximizing yield while minimizing byproducts, ensuring cost-effective production scales suitable for large-scale pharmaceutical manufacturing.
The compound's stability under various storage conditions is another critical factor influencing its practicality in research and development. Proper handling protocols are essential to prevent degradation, particularly when storing solutions or solid forms over extended periods. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are routinely employed to confirm purity and identity.
From a regulatory perspective, while 4-(4-bromophenyl)butan-2-amine is not classified as a controlled substance or hazardous material under current international guidelines, adherence to good laboratory practices (GLP) is mandatory during its handling and use. Documentation of synthesis procedures, quality control data, and safety assessments ensures compliance with regulatory standards set by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The broader impact of compounds like 4-(4-bromophenyl)butan-2-amine underscores their role in advancing chemical biology research. By serving as intermediates or scaffolds for drug candidates, they contribute to understanding disease mechanisms at a molecular level. Collaborative efforts between academia and industry continue to drive innovation in this field.
Future directions may explore greener synthetic methodologies to produce 4-(4-bromophenyl)butan-2-amine sustainably. Catalytic processes using biodegradable reagents or photochemical activation could reduce environmental footprints while maintaining high yields. Additionally, investigating its role in preclinical models could uncover new therapeutic applications beyond existing paradigms.
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